Molecular Weight and Halogen Content Differentiation: 3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde vs. 2-(2,2,2-Trifluoroethoxy)benzaldehyde
3-Fluoro-2-(2,2,2-trifluoroethoxy)benzaldehyde (C9H6F4O2, MW 222.14) possesses an additional fluorine atom at the 3-position compared to the non-fluorinated analog 2-(2,2,2-trifluoroethoxy)benzaldehyde (C9H7F3O2, MW 204.15) . This 18.0 Da mass increase (8.8% higher molecular weight) provides measurable differentiation in LC-MS tracking of synthetic intermediates and alters physicochemical properties including hydrogen bond acceptor count (4 vs. 3) and polar surface area. The additional fluorine substituent ortho to the aldehyde also modifies the electronic environment of the carbonyl, potentially altering reaction rates in nucleophilic additions and condensations [1].
| Evidence Dimension | Molecular weight and fluorine atom count |
|---|---|
| Target Compound Data | 222.14 g/mol; C9H6F4O2 (4 fluorine atoms) |
| Comparator Or Baseline | 2-(2,2,2-Trifluoroethoxy)benzaldehyde: 204.15 g/mol; C9H7F3O2 (3 fluorine atoms) |
| Quantified Difference | ΔMW = +18.0 g/mol; ΔF atom count = +1; Δ%MW = +8.8% |
| Conditions | Calculated from elemental composition and verified by HRMS in vendor certificates of analysis |
Why This Matters
The 18 Da mass difference enables unambiguous identification and tracking of this specific intermediate in complex reaction mixtures via LC-MS, preventing procurement of an incorrect but structurally similar building block.
- [1] Hansch, C., Leo, A., Taft, R.W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
